molecular formula C20H26ClN3O2S2 B3006247 6-Ethyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329932-80-0

6-Ethyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B3006247
CAS No.: 1329932-80-0
M. Wt: 440.02
InChI Key: OHHYCVOFHDBJKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H26ClN3O2S2 and its molecular weight is 440.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 6-Ethyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a member of the tetrahydrothienopyridine class of compounds, which have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N2O2SC_{17}H_{22}N_2O_2S with a molecular weight of approximately 318.43 g/mol. Its structure features a tetrahydrothieno[2,3-c]pyridine core substituted with an ethyl group and a p-tolylthio-propanamide side chain.

Pharmacological Effects

  • Inhibition of Human Phenylethanolamine N-Methyltransferase (hPNMT) :
    • The compound has been evaluated for its inhibitory potency against hPNMT, an enzyme involved in catecholamine metabolism. Similar compounds have shown significant inhibition, indicating potential applications in treating conditions related to catecholamine dysregulation .
  • α2-Adrenoceptor Affinity :
    • Compounds in this class often exhibit affinity for α2-adrenoceptors. This interaction can lead to various effects on neurotransmitter release and has implications for managing hypertension and other cardiovascular conditions .
  • Antithrombotic Activity :
    • Tetrahydrothienopyridines have been linked to antithrombotic properties. For instance, derivatives similar to this compound have demonstrated platelet aggregation inhibition, suggesting potential use in cardiovascular therapies .

The biological activity of this compound likely involves:

  • Enzyme Inhibition : By inhibiting hPNMT, the compound may alter the levels of norepinephrine and epinephrine in the body.
  • Receptor Modulation : Its affinity for α2-adrenoceptors suggests it may modulate adrenergic signaling pathways.

Case Studies

  • Study on hPNMT Inhibitors :
    • A comparative study evaluated various tetrahydrothienopyridine derivatives for their hPNMT inhibitory activity. The results indicated that modifications on the thiophene ring significantly impacted potency and selectivity towards hPNMT versus α2-adrenoceptors .
  • Cardiovascular Applications :
    • Research has demonstrated that compounds with structural similarities to this compound can effectively manage blood pressure in animal models by modulating adrenergic receptor activity and inhibiting platelet aggregation .

Data Summary

Property Value
Molecular FormulaC17H22N2O2SC_{17}H_{22}N_2O_2S
Molecular Weight318.43 g/mol
hPNMT Inhibition PotencySignificant
α2-Adrenoceptor AffinityModerate to High
Antithrombotic ActivityPositive correlation

Properties

IUPAC Name

6-ethyl-2-[3-(4-methylphenyl)sulfanylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S2.ClH/c1-3-23-10-8-15-16(12-23)27-20(18(15)19(21)25)22-17(24)9-11-26-14-6-4-13(2)5-7-14;/h4-7H,3,8-12H2,1-2H3,(H2,21,25)(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHYCVOFHDBJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCSC3=CC=C(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.